An In-depth Technical Guide to 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzaldehyde
An In-depth Technical Guide to 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzaldehyde
CAS Number: 934570-54-4
This technical guide provides a comprehensive overview of 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzaldehyde, a heterocyclic aromatic compound of interest to researchers, scientists, and professionals in drug development. This document details its physicochemical properties, outlines potential synthetic protocols, discusses its reactivity in key chemical transformations, and explores its potential pharmacological significance based on the activities of structurally related molecules.
Physicochemical Properties
4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzaldehyde is a solid organic compound. Its key physicochemical properties, compiled from various commercial suppliers, are summarized in the table below for easy reference.
| Property | Value | Reference |
| CAS Number | 934570-54-4 | N/A |
| Molecular Formula | C₁₂H₁₂N₂O | [1] |
| Molecular Weight | 200.24 g/mol | [1] |
| Appearance | White to off-white solid | N/A |
| Melting Point | 78-82 °C | Vendor Data |
| Purity | Typically ≥97% | Vendor Data |
| Solubility | Soluble in organic solvents like DMSO, methanol, and dichloromethane | General Knowledge |
Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzaldehyde is not extensively published, a plausible and efficient synthetic route involves the condensation reaction between 4-formylphenylhydrazine and acetylacetone (2,4-pentanedione). This method is a standard and widely used approach for the formation of pyrazole rings.
Proposed Synthetic Protocol: Synthesis of 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzaldehyde
Objective: To synthesize 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzaldehyde from 4-formylphenylhydrazine and acetylacetone.
Materials:
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4-formylphenylhydrazine hydrochloride
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Acetylacetone (2,4-pentanedione)
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Ethanol or Acetic Acid (as solvent)
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Sodium acetate (if starting from hydrochloride salt)
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Distilled water
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Standard laboratory glassware (round-bottom flask, condenser, etc.)
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Magnetic stirrer and heating mantle
Procedure:
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Preparation of Hydrazine Free Base (if applicable): If starting with 4-formylphenylhydrazine hydrochloride, dissolve it in water and neutralize with a suitable base like sodium acetate or sodium bicarbonate to generate the free hydrazine base in situ.
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-formylphenylhydrazine (1.0 equivalent) in a suitable solvent such as ethanol or glacial acetic acid.
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Addition of Diketone: To the stirred solution, add acetylacetone (1.0 to 1.1 equivalents) dropwise at room temperature.
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Reaction Conditions: Heat the reaction mixture to reflux (typically 80-100 °C) and maintain for a period of 2-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. If not, the solvent can be removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzaldehyde.
Chemical Reactivity and Downstream Applications
The aldehyde functional group in 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzaldehyde makes it a versatile intermediate for a variety of chemical transformations, particularly in the synthesis of more complex molecules for drug discovery.
Condensation Reactions
The aldehyde can readily undergo condensation reactions with active methylene compounds. A notable example is the Knoevenagel condensation, which can be used to form chalcone-like structures. These chalcones are known precursors for various heterocyclic systems with interesting biological activities.
Generalized Protocol for Knoevenagel Condensation:
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Dissolve 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzaldehyde (1.0 equivalent) and an active methylene compound (e.g., a substituted acetophenone) (1.0 equivalent) in a suitable solvent like ethanol.
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Add a catalytic amount of a base, such as sodium hydroxide or piperidine.
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Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
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The product, a chalcone derivative, can be isolated by precipitation upon pouring the reaction mixture into cold water, followed by filtration and recrystallization.
Reductive Amination
The aldehyde can be converted to various amines through reductive amination, providing a route to a diverse range of derivatives for structure-activity relationship (SAR) studies.
Generalized Protocol for Reductive Amination:
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Dissolve 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzaldehyde (1.0 equivalent) and a primary or secondary amine (1.0-1.2 equivalents) in a solvent such as methanol or dichloromethane.
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Add a reducing agent, for instance, sodium borohydride or sodium triacetoxyborohydride, portion-wise at 0 °C or room temperature.
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Stir the reaction for several hours until completion.
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Work-up typically involves quenching the excess reducing agent with water, followed by extraction with an organic solvent, drying, and purification by chromatography.
Suzuki-Miyaura Cross-Coupling
While the core of the molecule is already constructed, the pyrazole and phenyl rings can potentially be further functionalized with halo-substituents, which can then participate in cross-coupling reactions like the Suzuki-Miyaura coupling to introduce additional aryl or alkyl groups.
Potential Pharmacological Significance and Signaling Pathways
While direct biological studies on 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzaldehyde are not widely reported, the pyrazole scaffold is a well-established pharmacophore present in numerous approved drugs and biologically active compounds. Derivatives of pyrazole have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, analgesic, and antimicrobial effects.
The presence of the 3,5-dimethylpyrazole and the benzaldehyde moieties suggests that this compound could serve as a key building block for the synthesis of novel therapeutic agents. For instance, pyrazole-containing compounds have been investigated as inhibitors of various kinases and other enzymes involved in cellular signaling pathways.
Based on the activities of related pyrazole derivatives, it is plausible that derivatives of 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzaldehyde could modulate pathways involved in inflammation and cancer. For example, some pyrazole compounds are known to inhibit cyclooxygenase (COX) enzymes or kinases in the PI3K/Akt/mTOR signaling pathway, which is often dysregulated in cancer.
